molecular formula C23H22N2O3 B10900022 N-(3-{[(4-ethylphenoxy)acetyl]amino}phenyl)benzamide

N-(3-{[(4-ethylphenoxy)acetyl]amino}phenyl)benzamide

Cat. No.: B10900022
M. Wt: 374.4 g/mol
InChI Key: CTTXWHQNXZGERJ-UHFFFAOYSA-N
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Description

N~1~-(3-{[2-(4-ETHYLPHENOXY)ACETYL]AMINO}PHENYL)BENZAMIDE is a synthetic organic compound characterized by its complex structure, which includes a benzamide core linked to a phenyl group through an ethylphenoxyacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-{[2-(4-ETHYLPHENOXY)ACETYL]AMINO}PHENYL)BENZAMIDE typically involves a multi-step process:

    Formation of 4-ethylphenoxyacetic acid: This can be achieved by reacting 4-ethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acylation: The 4-ethylphenoxyacetic acid is then converted to its acyl chloride using reagents like thionyl chloride.

    Amidation: The acyl chloride is reacted with 3-aminophenylbenzamide under controlled conditions to form the target compound. This step often requires a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-{[2-(4-ETHYLPHENOXY)ACETYL]AMINO}PHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Conversion of the ethyl group to a carboxylic acid.

    Reduction: Formation of an amine from a nitro group.

    Substitution: Introduction of nitro or halogen groups onto the phenyl rings.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for developing new drugs due to its structural complexity and potential biological activity.

    Material Science: Its unique structure could be useful in designing new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used as a probe to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism by which N1-(3-{[2-(4-ETHYLPHENOXY)ACETYL]AMINO}PHENYL)BENZAMIDE exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(3-{[2-(4-METHYLPHENOXY)ACETYL]AMINO}PHENYL)BENZAMIDE: Similar structure but with a methyl group instead of an ethyl group.

    N~1~-(3-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}PHENYL)BENZAMIDE: Contains a chlorine atom instead of an ethyl group.

Uniqueness

N~1~-(3-{[2-(4-ETHYLPHENOXY)ACETYL]AMINO}PHENYL)BENZAMIDE is unique due to the presence of the ethyl group, which can influence its physical and chemical properties, such as solubility and reactivity, compared to its analogs.

This detailed overview provides a comprehensive understanding of N1-(3-{[2-(4-ETHYLPHENOXY)ACETYL]AMINO}PHENYL)BENZAMIDE, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

N-[3-[[2-(4-ethylphenoxy)acetyl]amino]phenyl]benzamide

InChI

InChI=1S/C23H22N2O3/c1-2-17-11-13-21(14-12-17)28-16-22(26)24-19-9-6-10-20(15-19)25-23(27)18-7-4-3-5-8-18/h3-15H,2,16H2,1H3,(H,24,26)(H,25,27)

InChI Key

CTTXWHQNXZGERJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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